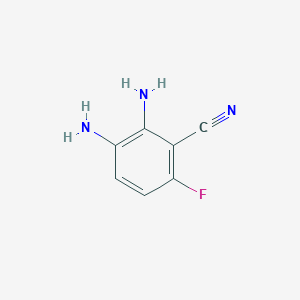

2,3-Diamino-6-fluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Diamino-6-fluorobenzonitrile, such as 2,4-diaminoquinazolines from 2-fluorobenzonitriles, demonstrates the utility of fluorobenzonitriles in synthesizing complex heterocyclic compounds. For example, the reaction of 2,6-difluorobenzonitrile with guanidine carbonate produced 2,4-diamino-5-fluoroquinazoline in excellent yield, showcasing the generality of this approach for introducing amino groups adjacent to a fluorine-substituted benzonitrile (Hynes, Pathak, Panes, & Okeke, 1988).

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles has been extensively studied, revealing the impact of fluorine substitution on the geometric and electronic structure of the benzonitrile backbone. For example, investigations using Fourier Transform Microwave Spectroscopy on various fluorobenzonitriles, including mono-, di-, and penta-substituted variants, have provided valuable insights into the structural trends influenced by fluorine atoms (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Chemical Reactions and Properties

The chemical reactivity of 2,3-Diamino-6-fluorobenzonitrile can be inferred from studies on similar compounds. For instance, the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones underlines the reactivity of amino-substituted benzonitriles in carbon dioxide capture and utilization, highlighting their potential in creating value-added products from greenhouse gases (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Physical Properties Analysis

Research on fluorobenzonitriles, such as the study of their vibronic and cationic features, provides insights into the physicochemical properties of these compounds. The examination of 2-fluorobenzonitrile and 3-fluorobenzonitrile through spectroscopic techniques has elucidated their excited state S1 and cationic ground state D0 vibrational features, contributing to a deeper understanding of the physicochemical properties of fluorinated organic compounds (Li, Zhao, Jiao, Zhao, Li, & Jia, 2023).

Chemical Properties Analysis

The introduction of fluorine atoms into the benzonitrile structure significantly alters its chemical properties, such as reactivity and stability. The study of energetics in mono-, di-, and pentafluorobenzonitriles, for instance, has offered valuable information on the structural and electronic properties of these compounds, aiding in the understanding of how fluorine substitution influences the chemical behavior of benzonitriles (da Silva, Monte, Rocha, & Cimas, 2012).

Aplicaciones Científicas De Investigación

Synthesis of Diaminoquinazolines : Research by Hynes et al. (1988) and Tomažič et al. (1992) has shown that reactions involving 2-fluorobenzonitriles, including compounds similar to 2,3-Diamino-6-fluorobenzonitrile, can successfully synthesize various 2,4-diaminoquinazolines. These compounds are important in medicinal chemistry and other areas of chemical research (Hynes et al., 1988); (Tomažič et al., 1992).

Energetic and Structural Studies : A study by Ribeiro da Silva et al. (2012) involved the energetic and structural analysis of monofluorobenzonitriles, compounds structurally similar to 2,3-Diamino-6-fluorobenzonitrile. Their research focused on the enthalpies of formation and vapor pressure, contributing to the understanding of the compound's properties (Ribeiro da Silva et al., 2012).

Halogenated Quinazolines Synthesis : Research by Tomažič and Hynes (1992) explores the synthesis of novel halogenated 2,4-diaminoquinazolines, demonstrating the versatility of fluoro-benzonitriles in producing complex organic compounds (Tomažič & Hynes, 1992).

Investigation of Fluorobenzonitriles in Microwave Spectroscopy : Onda et al. (2002) conducted a study involving the microwave spectrum of difluorobenzonitriles, contributing to the understanding of the molecular structure and electronic properties of these compounds (Onda et al., 2002).

Chemical Fixation of Carbon Dioxide : A study by Kimura et al. (2012) showcased the use of aminobenzonitriles in the efficient chemical fixation of CO2, demonstrating the potential environmental applications of compounds related to 2,3-Diamino-6-fluorobenzonitrile (Kimura et al., 2012).

Fluorescence Chemosensor Development : Research by Vengaian et al. (2016) involved the synthesis of a chromogenic and fluorogenic probe using diamino-malenonitrile-linked compounds for the detection of Hg2+ and S2−, highlighting the potential of 2,3-Diamino-6-fluorobenzonitrile in sensor technology (Vengaian et al., 2016).

Propiedades

IUPAC Name |

2,3-diamino-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWNEHDUTNGHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-6-fluorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)

![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2498629.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)

![N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2498637.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)